molecular formula C9H9BrO2 B1592493 Methyl 3-bromo-5-methylbenzoate CAS No. 478375-40-5

Methyl 3-bromo-5-methylbenzoate

Cat. No.: B1592493
CAS No.: 478375-40-5
M. Wt: 229.07 g/mol
InChI Key: OAOZBFUAVJUPED-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-5-methylbenzoate” is a chemical compound with the molecular formula C9H9BrO2 . Its molecular weight is 229.07 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C9H9BrO2 . The compound contains nine carbon atoms, nine hydrogen atoms, one bromine atom, and two oxygen atoms .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . Its exact boiling point is not provided in the search results .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 3-bromo-5-methylbenzoate and related compounds have been extensively studied for their potential in synthesizing various chemical derivatives. For instance, Chapman et al. (1971) detailed the conversion of ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into several derivatives, including ethyl 3-methylbenzo[b]thiophen-2-carboxylate and its bromo-derivatives, for pharmacological studies (Chapman, Clarke, Gore, & Sharma, 1971). Similarly, Laak and Scharf (1989) synthesized aromatic carboxylic acids, which are components of calichemicin antibiotics, from related methyl benzoate compounds (Laak & Scharf, 1989).

Applications in Pharmacology and Medicine

Several studies have explored the potential pharmacological applications of derivatives of this compound. Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine derivatives with potential for photodynamic cancer therapy, indicating the scope of these compounds in medical research (Pişkin, Canpolat, & Öztürk, 2020).

Chemical Synthesis and Reactions

Research by Clarke, Scrowston, and Sutton (1973) highlighted the electrophilic substitution reactions of benzo[b]thiophen derivatives, including bromination and nitration, demonstrating the versatility of these compounds in chemical synthesis (Clarke, Scrowston, & Sutton, 1973). Zherikova et al. (2016) focused on the structure-property relationships in halogenbenzoic acids, providing insight into the thermodynamics of these compounds, which is crucial for understanding their behavior in different chemical environments (Zherikova, Svetlov, Kuratieva, & Verevkin, 2016).

Safety and Hazards

“Methyl 3-bromo-5-methylbenzoate” is classified with the signal word “Warning” according to its Safety Data Sheet . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used when handling this compound .

Properties

IUPAC Name

methyl 3-bromo-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6-3-7(9(11)12-2)5-8(10)4-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAOZBFUAVJUPED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626930
Record name Methyl 3-bromo-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478375-40-5
Record name Methyl 3-bromo-5-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478375-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-bromo-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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